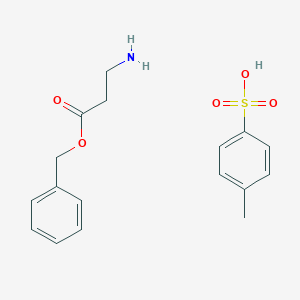

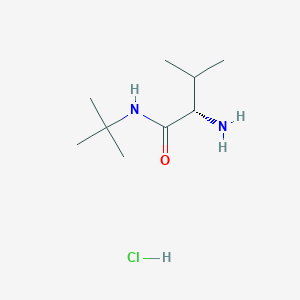

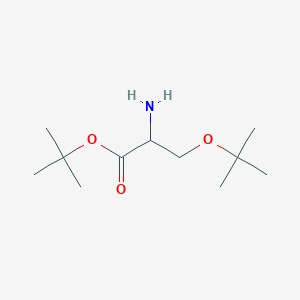

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

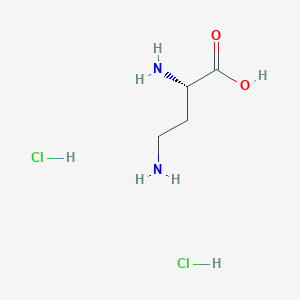

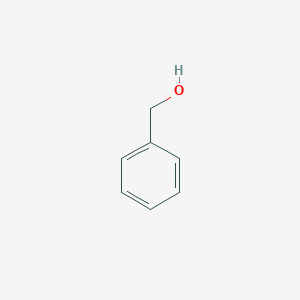

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, also known as (S)-tert-Butyl 2-amino-3-propanoate, is an organic compound with the molecular formula C7H17NO2. It is a white, crystalline, slightly soluble solid that is widely used in the synthesis of organic compounds. It is a versatile synthetic intermediate used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a range of other compounds, including amino acids, peptides, and nucleosides.

科学的研究の応用

Environmental Impact and Fate

Studies have explored the environmental occurrence, fate, and potential toxic effects of synthetic phenolic antioxidants (SPAs), which share structural similarities with (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate, highlighting their presence in various environmental matrices and potential human exposure pathways. Some SPAs have been associated with hepatic toxicity and endocrine-disrupting effects, underlining the need for novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation

The biodegradation of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater has been studied extensively, providing insights into the microbial degradation pathways of these compounds. This research is relevant due to the structural similarities between ETBE and (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate. Microorganisms capable of degrading ETBE aerobically through initial hydroxylation of the ethoxy carbon have been identified, suggesting potential avenues for the bioremediation of related compounds (Thornton et al., 2020).

Synthesis and Industrial Applications

Three-phase partitioning (TPP), an elegant and versatile nonchromatographic bioseparation technology, has been applied to the extraction, separation, and purification of bioactive molecules from natural sources. This methodology could be relevant for separating and purifying (S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate or its derivatives for applications in food, cosmetics, and medicine, demonstrating the broad utility of such compounds in various industries (Yan et al., 2018).

Safety And Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For example, the hazard statements of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate” are H302-H315-H319-H332-H335, and its precautionary statements are P261-P280-P305+P351+P338 .

特性

IUPAC Name |

tert-butyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCSSBZYBJTLHZ-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-tert-Butyl 2-amino-3-(tert-butoxy)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。